7-[(2-methoxybenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one
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Overview
Description
7-[(2-methoxybenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of methoxybenzyl and methoxyphenyl groups attached to the chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-methoxybenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one typically involves the reaction of 4-hydroxycoumarin with 2-methoxybenzyl chloride and 4-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
7-[(2-methoxybenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromen-2-one core to chroman-2-one.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Chroman-2-one derivatives.
Substitution: Halogenated or nitrated derivatives, depending on the reagents used.
Scientific Research Applications
7-[(2-methoxybenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of inflammatory and oxidative stress-related conditions.
Mechanism of Action
The mechanism of action of 7-[(2-methoxybenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one
- 7-[(4-methoxybenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one
- 3-benzyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one
Uniqueness
7-[(2-methoxybenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one is unique due to the specific arrangement of methoxybenzyl and methoxyphenyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in distinct pharmacological profiles and applications compared to similar compounds .
Properties
Molecular Formula |
C24H20O5 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-7-[(2-methoxyphenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C24H20O5/c1-26-18-9-7-16(8-10-18)21-14-24(25)29-23-13-19(11-12-20(21)23)28-15-17-5-3-4-6-22(17)27-2/h3-14H,15H2,1-2H3 |
InChI Key |
LPXVYZDOKZSEBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=CC=CC=C4OC |
Origin of Product |
United States |
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